molecular formula C5H11N B6588911 rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine CAS No. 2153015-30-4

rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine

Cat. No.: B6588911
CAS No.: 2153015-30-4
M. Wt: 85.15 g/mol
InChI Key: RHJITQJBHCWZLJ-RFZPGFLSSA-N
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Description

rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine is a chiral amine compound with a cyclopropane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine is unique due to its specific cyclopropane ring structure and chiral centers, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine involves the reduction of a ketone intermediate followed by a reductive amination reaction.", "Starting Materials": [ "2-butanone", "methylmagnesium bromide", "1,2-dibromopropane", "sodium borohydride", "ammonium chloride", "sodium hydroxide", "hydrochloric acid", "water", "diethyl ether" ], "Reaction": [ "Step 1: React 2-butanone with methylmagnesium bromide to form the corresponding alcohol intermediate.", "Step 2: React the alcohol intermediate with 1,2-dibromopropane to form the cyclopropane intermediate.", "Step 3: Reduce the ketone group in the cyclopropane intermediate using sodium borohydride.", "Step 4: React the reduced cyclopropane intermediate with ammonium chloride and sodium hydroxide to form the amine intermediate.", "Step 5: Purify the amine intermediate using hydrochloric acid and water.", "Step 6: Recrystallize the purified amine intermediate using diethyl ether to obtain rac-(1R,2R)-N,2-dimethylcyclopropan-1-amine." ] }

CAS No.

2153015-30-4

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

(1R,2R)-N,2-dimethylcyclopropan-1-amine

InChI

InChI=1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3/t4-,5-/m1/s1

InChI Key

RHJITQJBHCWZLJ-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1NC

Canonical SMILES

CC1CC1NC

Purity

95

Origin of Product

United States

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